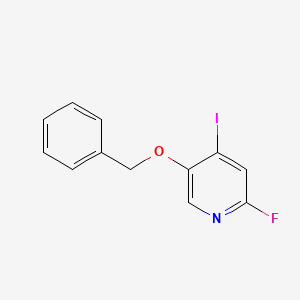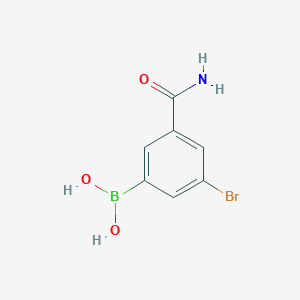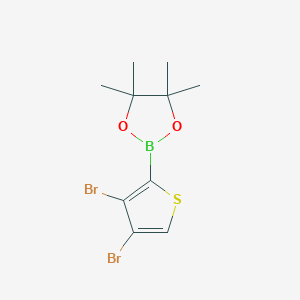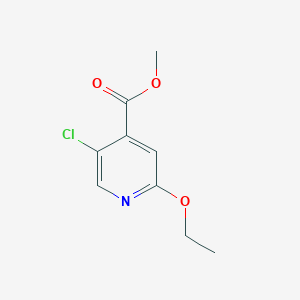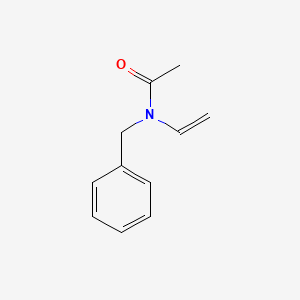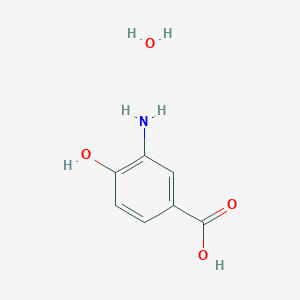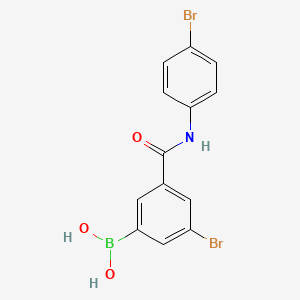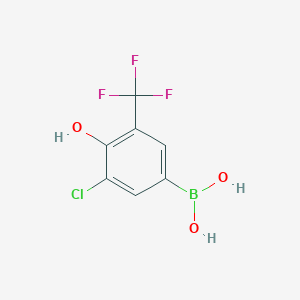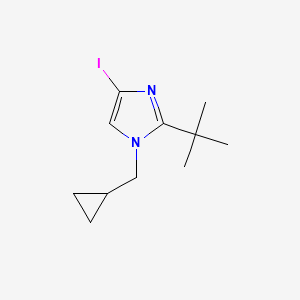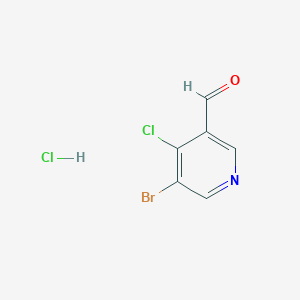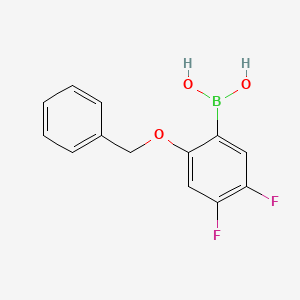
2-Benzyloxy-4,5-difluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyloxy-4,5-difluorophenylboronic acid is a boronic acid compound that has gained a lot of attention in scientific research and industry. It has the molecular formula C13H11BF2O3 and a molecular weight of 264.03 g/mol .
Synthesis Analysis
This compound can be synthesized via Suzuki-Miyaura cross-coupling reactions between 2-(benzyloxy)-3,5-difluoroiodobenzene and trialkylboranes. Protodeboronation of pinacol boronic esters has been reported, which is a valuable transformation .Molecular Structure Analysis
The molecular structure of this compound is essentially planar, indicating electronic delocalization between the dihydroxyboryl group and the aromatic ring . The InChI code is 1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 .Chemical Reactions Analysis
Boronic acid compounds like this compound are highly valuable building blocks in organic synthesis . They are often used in Suzuki-Miyaura cross-coupling reactions.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 264.04 g/mol . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Electrochemical Applications
2-Benzyloxy-4,5-difluorophenylboronic acid and related compounds demonstrate significant utility in the field of electrochemistry, particularly in enhancing the performance of lithium-ion batteries. For example, 2-(Pentafluorophenyl)-tetrafluoro-1,3,2-benzodioxaborole has been identified as a bifunctional electrolyte additive, possessing a reversible redox potential suitable for overcharge protection and acting as an anion receptor to dissolve LiF generated during battery operation. This compound's role in improving battery safety and efficiency underscores the potential of this compound derivatives in advancing lithium-ion battery technology (Chen & Amine, 2007).
Organic Synthesis and Catalysis
In organic synthesis, these compounds play a crucial role as intermediates and catalysts. The Rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2 to produce benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids highlights their versatility in synthesizing functionalized organic molecules. This method offers a practical approach for preparing various carboxylic acids, leveraging the easy availability of boronic esters through coupling or direct borylation reactions (Ukai et al., 2006).
Fluorescent Probes and Sensors
Furthermore, derivatives of this compound contribute to the development of fluorescent probes and sensors, enabling the detection and quantification of biological and chemical species. For instance, novel fluorescence probes designed to selectively detect highly reactive oxygen species and distinguish specific species showcase the compound's application in biological and chemical analysis. These probes' ability to reliably detect reactive species in living cells and their resistance to light-induced autoxidation position them as valuable tools in studying cellular processes and oxidative stress (Setsukinai et al., 2003).
Anticancer Research
In anticancer research, simple phenylboronic acid and benzoxaborole derivatives, structurally related to this compound, have been investigated for their antiproliferative potential against various cancer cell lines. These compounds have shown promising results as inducers of apoptosis, particularly in ovarian cancer cells, by inducing cell cycle arrest and caspase-3 activation. This research underscores the potential therapeutic applications of these compounds in developing novel anticancer agents (Psurski et al., 2018).
Safety and Hazards
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to be used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups.
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 2-Benzyloxy-4,5-difluorophenylboronic acid likely acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
In the broader context of boronic acids, they are involved in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .
Result of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, as it is recommended to be stored at 2-8°C . Furthermore, the efficacy of its role in Suzuki-Miyaura cross-coupling reactions can be influenced by the presence of a suitable catalyst and the pH of the reaction environment .
Analyse Biochimique
Biochemical Properties
The primary significance of 2-Benzyloxy-4,5-difluorophenylboronic acid lies in its participation in Suzuki-Miyaura couplings. This palladium-catalyzed reaction allows the formation of a carbon-carbon bond between the boronic acid and a variety of organic halides or triflates.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its role in Suzuki-Miyaura couplings. In this reaction, the boronic acid forms a carbon-carbon bond with organic halides or triflates, facilitated by a palladium catalyst.
Propriétés
IUPAC Name |
(4,5-difluoro-2-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BF2O3/c15-11-6-10(14(17)18)13(7-12(11)16)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHVFXMMMRJAAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1OCC2=CC=CC=C2)F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



